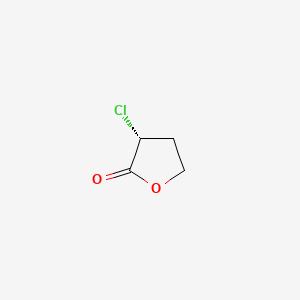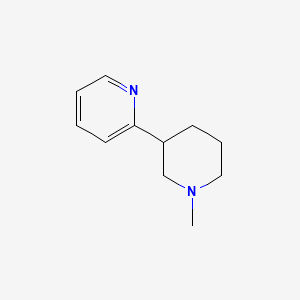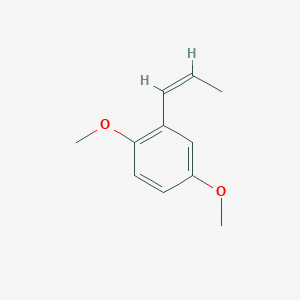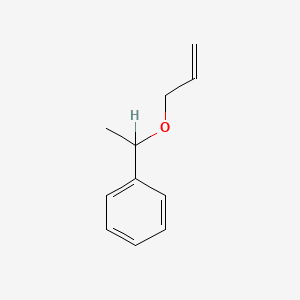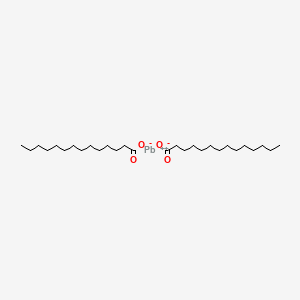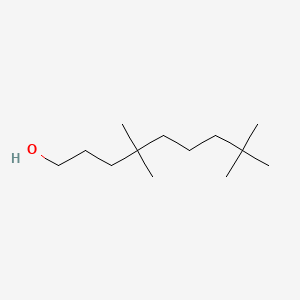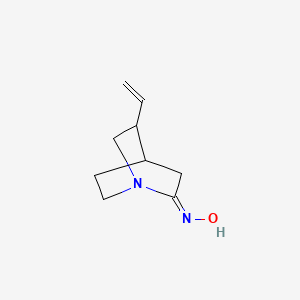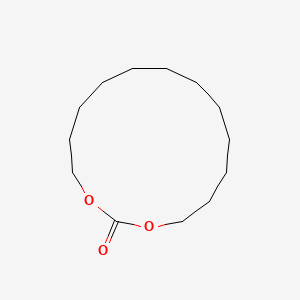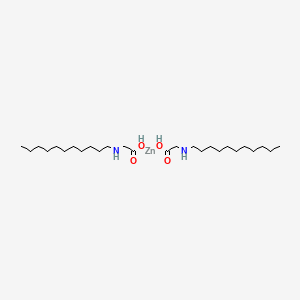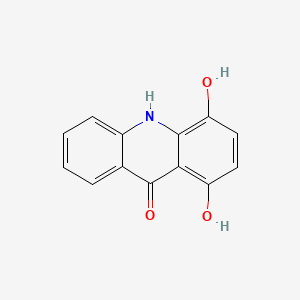
1,4-Dihydroxy-9(10H)-acridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydroxy-9(10H)-acridinone is an organic compound that belongs to the class of acridinones It is characterized by the presence of two hydroxyl groups at the 1 and 4 positions and a ketone group at the 9 position on the acridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-9(10H)-acridinone can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,4-dihydroxyanthraquinone with ammonia or amines can lead to the formation of this compound. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-9(10H)-acridinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,4-Dihydroxy-9(10H)-acridinone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives.
Biology: Studied for its interactions with biological molecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,4-dihydroxy-9(10H)-acridinone involves its ability to interact with biological molecules. It can intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s hydroxyl groups and ketone group play a crucial role in these interactions, allowing it to form stable complexes with DNA and proteins.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxy-9,10-anthraquinone: Similar structure but lacks the acridine ring.
9,10-Anthraquinone: Lacks the hydroxyl groups present in 1,4-dihydroxy-9(10H)-acridinone.
Acridine: Lacks the hydroxyl and ketone groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and a ketone group on the acridine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with biological molecules in a specific manner, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
96460-79-6 |
|---|---|
Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
1,4-dihydroxy-10H-acridin-9-one |
InChI |
InChI=1S/C13H9NO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14-12/h1-6,15-16H,(H,14,17) |
InChI Key |
JELGJYKLOMUUTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
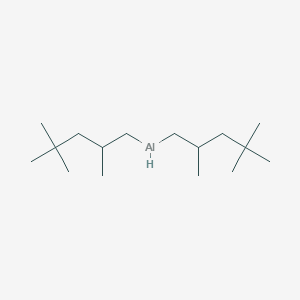
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
